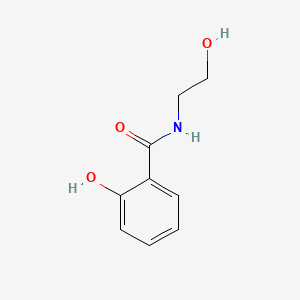

N-(2-Hydroxyethyl)salicylamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPLWPQEVIBZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178903 | |

| Record name | Salicylic acid ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-38-3 | |

| Record name | N-(2-Hydroxyethyl)salicylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid ethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024207383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)salicylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLIC ACID ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRG9U2D29S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl Salicylamide

Established Synthetic Pathways for N-(2-Hydroxyethyl)salicylamide

The creation of this compound and its derivatives relies on well-established organic chemistry principles, starting from simple precursors and extending to complex derivatization strategies to modify its core structure and functional side chain.

Synthesis from Precursors and Reaction Conditions

The fundamental structure of salicylamide (B354443), 2-hydroxybenzamide, is a crucial intermediate, and its synthesis has been approached through several methods. google.comnih.gov One common industrial method involves the ammoniation of methyl salicylate (B1505791) (wintergreen oil). google.com Another approach starts with salicylic (B10762653) acid, which is treated with reagents like thionyl chloride or phosphorus pentachloride to form a salicyl chloride intermediate, followed by a reaction with ammonia. ijcrt.org A more direct, one-step synthesis has also been developed, reacting phenol (B47542) and urea (B33335) in the presence of a solid base catalyst at high temperatures and pressures. google.com

Once salicylamide is obtained, or starting from salicylic acid itself, this compound can be synthesized. A common laboratory-scale synthesis involves the reaction of methyl salicylate with ethanolamine. A reference to its synthesis is noted in the Journal of Medicinal Chemistry. 103.213.246

Derivatization Strategies for this compound Analogs

To explore and modify the properties of this compound, researchers have developed numerous derivatization strategies. These modifications target either the aromatic salicylamide core or the aliphatic hydroxyethyl (B10761427) side chain.

The salicylamide core offers several positions for substitution, allowing for the introduction of various functional groups to alter the molecule's electronic and steric properties.

Halogenation : The introduction of halogen atoms, such as chlorine or bromine, onto the benzene (B151609) ring is a common modification. For instance, 5-chloro and 5-bromo salicylamide derivatives have been synthesized to serve as building blocks for more complex molecules. nih.govresearchgate.net

Alkylation and Acylation : Alkyl or acyl groups can be added to the ring. An example is 2-hydroxy-5-nonanoylbenzamide, which was prepared as part of a study on alkylphenol derivatives. nih.gov Another analog, N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide, incorporates both an alkyl (isobutyl) and a methoxy (B1213986) group on the core. ontosight.ai

Sulfonamide Group Introduction : The salicylamide core can be functionalized with sulfamoyl groups. For example, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were synthesized by first achieving chlorosulfonation of a benzamide (B126) precursor, followed by coupling with various amines and subsequent deprotection of the hydroxyl group. nih.gov

Formation of Mannich Bases : The phenolic hydroxyl group can be used in Mannich reactions. For example, the reaction of salicylamide with formaldehyde (B43269) and a secondary amine like piperazine (B1678402) can yield N-Mannich bases. uct.ac.zanih.gov

The table below summarizes various modifications made to the salicylamide core of this compound analogs.

| Modification Type | Substituent(s) | Example Compound Name |

| Halogenation | 5-Chloro | 5-Chloro-N-(2-hydroxyethyl)salicylamide |

| Halogenation | 5-Bromo | 5-Bromo-N-(2-hydroxyethyl)salicylamide researchgate.net |

| Alkylation/Alkoxylation | 5-Isobutyl, 3-Methoxy | N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide ontosight.ai |

| Acylation | 5-Nonanoyl | 2-Hydroxy-5-nonanoylbenzamide nih.gov |

| Sulfonylation | 5-Chloro, 4-Sulfamoylbenzyl | 5-Chloro-N-[(N-2-hydroxyethyl) 4-sulfamoylbenzyl] salicylamide nih.gov |

The hydroxyethyl group provides a reactive handle for further chemical transformations, enabling the attachment of other molecules or alteration of the side chain's properties.

Esterification and Polymerization : The terminal hydroxyl group can be esterified. This strategy has been used to create polymeric prodrugs. For example, poly(2-hydroxyethyl methacrylate) (PHEMA) has been functionalized and then coupled with salicylic acid to form a polymer-drug conjugate. researchgate.net

Oxidation : The primary alcohol of the hydroxyethyl group can be oxidized to a carboxylic acid, yielding a carboxyethyl derivative. This modification has been explored in the synthesis of photochromic bis-spiropyrans to improve the stability of their colored form through potential chelation. amanote.com

Imine Formation : While not a direct modification of the hydroxyethyl group itself, the amide can be converted to an imine. N-(2-hydroxyethyl) salicylaldimine, a Schiff base analog, has been grafted onto mesoporous silica (B1680970) for applications in ion adsorption. researchgate.net

Attachment to Other Scaffolds : The entire N-(2-hydroxyethyl)amide side chain can be constructed on a pre-existing molecular framework. For instance, derivatives have been prepared where this side chain is attached to a 5-position of the salicylamide ring that already contains another substituent. google.com

The following table outlines key modifications involving the hydroxyethyl moiety.

| Modification Strategy | Resulting Functional Group/Structure | Application/Purpose |

| Polymer Conjugation | Polymeric ester linkage | Controlled drug release researchgate.net |

| Oxidation | Carboxylic acid (Carboxyethyl) | Stabilization of photochromic isomers amanote.com |

| Schiff Base Formation | Imine (Salicylaldimine) | Functionalization of materials for ion adsorption researchgate.net |

Advanced Chemical Transformations and Reaction Mechanisms

Beyond its synthesis, this compound is involved in interesting chemical transformations, with acyl migration being a particularly noteworthy phenomenon.

Investigations into Acyl Migration Phenomena

Acyl migration is an intramolecular rearrangement where an acyl group transfers between adjacent hydroxyl and amino groups. nih.gov This reaction is well-documented for compounds containing a 1,2-aminoalcohol moiety and is highly relevant to the chemistry of this compound.

The process involves the transfer of the salicyl group from the nitrogen atom of the amide to the oxygen atom of the terminal hydroxyl group, resulting in the formation of the corresponding ester, 2-aminoethyl salicylate. This O-N intramolecular acyl shift is reversible and the equilibrium is often pH-dependent. nih.govcolab.ws The mechanism can proceed through either a neutral or an anionic pathway, with the anionic path becoming more significant at higher pH levels. researchgate.net The reaction typically proceeds through a five- or six-membered cyclic intermediate.

Studies on thermally induced acyl migration in salicylamides have specifically included N-(2-Hydroxyethyl)benzamide, confirming its participation in this type of rearrangement. colab.ws This phenomenon is not merely a chemical curiosity; it has significant implications. For example, the O-N acyl migration is a key principle in the design of "no auxiliary, no byproduct" prodrugs, where a stable O-acyl derivative can be synthesized and then, under physiological conditions, rearrange to release the active N-acyl parent drug. nih.gov This strategy has been applied to various classes of therapeutic agents. nih.gov Furthermore, understanding acyl migration is crucial for the synthesis and purification of acylated compounds with free hydroxyl groups, as the migration can lead to unintended isomers. researchgate.net

Functionalization for Diverse Applications

While direct and extensive research on the functionalization of this compound as a standalone starting material is not widely documented in publicly available literature, its structural motifs are key components in the synthesis of more complex molecules. The inherent reactivity of its hydroxyl and amide groups serves as a foundation for creating derivatives with specialized functions.

One notable area of application is in the development of polymers and materials. For instance, related salicylamide structures, such as 5-(Bromoacetyl)salicylamide, are utilized as cross-linking agents in the preparation of hydrogels like poly(2-hydroxyethyl methacrylate). This suggests a potential pathway for incorporating this compound into polymer backbones to enhance properties like thermal stability and mechanical strength.

Furthermore, the core structure of this compound is found within larger, biologically active compounds. For example, derivatives have been synthesized as part of more complex phenylaminoethanol structures. In these syntheses, the salicylamide moiety is often built up from precursors rather than starting with this compound itself.

The chelating properties of the salicylamide group also point towards applications in metal sequestration. Research on other salicylamide derivatives has demonstrated their ability to form stable complexes with various metal ions. This indicates a potential for functionalized this compound to be used in areas such as environmental remediation or as contrast agents in medical imaging, contingent on further research and development.

Although direct functionalization studies on this compound are limited, the chemical principles governing its reactivity can be inferred from related compounds. The hydroxyl group is amenable to esterification and etherification reactions, while the amide group can undergo various condensation and substitution reactions. These potential transformations open the door for the creation of a diverse library of derivatives.

Table of Potential Functionalization Reactions:

| Reaction Type | Reagent/Catalyst | Potential Product | Potential Application |

| Esterification | Acyl chloride/Pyridine | N-(2-Acyloxyethyl)salicylamide | Pro-drugs, modified polymers |

| Etherification | Alkyl halide/Base | N-(2-Alkoxyethyl)salicylamide | Modified solubility, material science |

| Polymerization | With diisocyanates | Polyurethane containing salicylamide | Advanced materials |

| Metal Complexation | Metal salts (e.g., Fe³⁺, Al³⁺) | Metal-salicylamide complex | Sequestration, catalysis |

Further targeted research is necessary to fully explore and document the specific reaction conditions and resulting applications of functionalized this compound. The table above represents a forward-looking perspective based on the established chemistry of its functional groups.

Advanced Structural Elucidation and Supramolecular Interactions of N 2 Hydroxyethyl Salicylamide

Molecular and Crystal Structure Determination

The definitive solid-state structure of N-(2-Hydroxyethyl)salicylamide has been elucidated through single-crystal X-ray diffraction, revealing a complex network of both intramolecular and intermolecular interactions that dictate its crystalline arrangement.

The crystal structure of this compound, with the chemical formula C₉H₁₁NO₃, was determined to be a monoclinic system with the space group P2₁/c. nih.gov The analysis revealed that the molecule exhibits a high degree of planarity, a common feature in salicylamides due to the resonance between the amide group and the aromatic ring. nih.gov A projection of the molecule shows that nearly all atoms lie in the same plane, with the notable exception of the aliphatic hydroxyl group, which adopts a staggered conformation relative to the phenyl moiety's plane. nih.gov

The least-squares planes defined by the carbon atoms of the aromatic system and the CON motif of the amide group intersect at a slight angle of 11.71(20)°. nih.gov The intracyclic C-C-C angles within the benzene (B151609) ring vary from 117.96(13)° to 121.56(14)°. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₁NO₃ |

| Formula weight | 181.19 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5852(5) Åb = 12.1716(7) Åc = 9.1113(4) Åβ = 115.682(2)° |

| Volume | 858.04(8) ų |

| Z | 4 |

| Density (calculated) | 1.400 Mg/m³ |

| Absorption coefficient | 0.11 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.39 x 0.14 x 0.13 mm |

| Theta range for data collection | 2.45 to 27.99° |

| Index ranges | -11<=h<=10, -15<=k<=15, -11<=l<=11 |

| Reflections collected | 7333 |

| Independent reflections | 2063 [R(int) = 0.061] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2063 / 0 / 130 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.047, wR2 = 0.106 |

| R indices (all data) | R1 = 0.071, wR2 = 0.113 |

| Largest diff. peak and hole | 0.26 and -0.21 e.Å⁻³ |

Data sourced from Betz R, Gerber T, Hosten E, Schalekamp H. (2011). nih.gov

The crystal packing of this compound is governed by a robust network of intermolecular hydrogen bonds and other weaker interactions, which assemble the individual molecules into a three-dimensional supramolecular architecture. nih.gov

The primary intermolecular interactions are classical hydrogen bonds:

An O-H···O hydrogen bond occurs where the aliphatic hydroxyl group acts as the donor and the carbonyl oxygen (which is also the acceptor in the intramolecular hydrogen bond) serves as the acceptor in a neighboring molecule. nih.gov

An N-H···O hydrogen bond involves the amide's nitrogen-hydrogen group as the donor and the oxygen atom of the aliphatic hydroxyl group as the acceptor. nih.gov

In addition to these, weaker C-H···O contacts further stabilize the crystal lattice. One such contact is observed between an aromatic C-H group and the oxygen of the aliphatic hydroxyl group. nih.gov Another C-H···O interaction connects molecules into centrosymmetric dimers. nih.gov The combination of these classical hydrogen bonds results in a graph-set descriptor of C¹₁(7)R²₂(10) on the unitary level. nih.gov

The crystal structure also exhibits π-π stacking interactions between the aromatic rings of adjacent molecules, with the closest intercentroid distance between two π-systems being 3.8809(10) Å. nih.gov This entire network of interactions effectively links the molecules into a stable, three-dimensional framework. nih.gov

Table 2: Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| O1—H1A···O3 | 0.85(3) | 1.83(3) | 2.602(2) | 150(2) |

| O2—H2A···O3ⁱ | 0.86(3) | 1.95(3) | 2.802(2) | 171(2) |

| N1—H1···O2ⁱⁱ | 0.87(2) | 2.10(2) | 2.957(2) | 167(2) |

Symmetry codes: (i) -x+1, y-1/2, -z+3/2; (ii) x, -y+1/2, z-1/2. Data sourced from Betz R, Gerber T, Hosten E, Schalekamp H. (2011). nih.gov

Conformational Analysis and Tautomerism Studies

While the solid-state conformation of this compound is well-defined by X-ray crystallography, its behavior in solution or in the gas phase can be more complex, involving various conformations and potentially different tautomeric forms.

This compound is a flexible molecule due to several rotatable single bonds, particularly within the N-(2-hydroxyethyl) side chain. Conformational analysis of similar flexible salicylamides has shown that they can exist in multiple low-energy conformations. mdpi.com The rotation around the C-C and C-N bonds of the side chain, as well as the C-C bond connecting the amide group to the phenyl ring, would lead to a variety of spatial arrangements. The specific conformers present and their relative populations would be influenced by factors such as the solvent environment and temperature. Computational studies on related flexible salicylamide-based peptidomimetics have revealed that hundreds of conformers can be theoretically generated, which can then be narrowed down to a few populated, low-energy structures through optimization calculations. mdpi.com

Tautomerism is another important consideration for this molecule. Amide groups can theoretically exist in equilibrium with their imidol (or imidic acid) tautomers. This amide-imidol tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N). While the amide form is generally significantly more stable for most simple amides, the specific electronic environment of this compound, including the intramolecular hydrogen bond, could influence this equilibrium. To date, no specific experimental or computational studies have been published that quantify the energetic difference or equilibrium constant for the amide and imidol tautomers of this compound.

Coordination Chemistry and Metal Chelation Properties of N 2 Hydroxyethyl Salicylamide

N-(2-Hydroxyethyl)salicylamide as a Versatile Ligand System

This compound is recognized for its versatility as a chelate ligand in coordination chemistry. nih.gov This is attributed to the presence of multiple donor atoms—specifically, the phenolic hydroxyl group, the amide group (which can exist in resonance with the aromatic system), and the aliphatic hydroxyl group. nih.gov This arrangement of functional groups allows the molecule to accommodate a variety of metal centers with differing Lewis acidity. nih.gov

The coordination behavior of this compound and its derivatives can vary, exhibiting monodentate, bidentate, tridentate, and even tetradentate modes. The specific coordination mode is influenced by factors such as the metal ion, the stoichiometry of the complex, and the reaction conditions.

Monodentate Coordination: In some instances, derivatives of salicylamide (B354443) can act as monodentate ligands. For example, in a palladium(II) complex with N-(2-hydroxyphenyl)salicylamide, one of the ligands coordinates unidentately through the phenolic oxygen of the "salicylamide" portion. tandfonline.com

Bidentate Coordination: The 2-hydroxybenzamido unit is a common bidentate chelating motif, involving the oxygen donor atoms from the phenolic hydroxyl and the amide carbonyl group. researchgate.net This is a prevalent coordination mode for salicylamide-type ligands.

Tridentate Coordination: N-(2-hydroxyphenyl)salicylamide has been shown to act as a terdentate ligand in a palladium(II) complex, likely involving the phenolic hydroxyl, amide, and the second hydroxyl group. tandfonline.com

Tetradentate Coordination: While less common for the single molecule of this compound, related polyamine ligands with salicylamide moieties can exhibit tetradentate coordination. researchgate.net

The coordination behavior of this compound is significantly influenced by the pH of the solution. nih.gov This pH-dependent behavior allows the ligand to exist in different forms, which in turn affects its interaction with metal ions.

Neutral Ligand: At lower pH values, the ligand can coordinate in its neutral form.

Anionic Ligand: As the pH increases, the phenolic hydroxyl group can be deprotonated, allowing the ligand to coordinate as an anion. nih.gov This is a common mode for forming stable metal complexes.

Cationic Ligand: Depending on the specific conditions and the presence of other functional groups, it is also possible for the ligand to be protonated and act as a cationic species. nih.gov

This pH-dependent behavior is crucial for applications such as the selective sequestration of metal ions, where changes in pH can control the binding and release of the target metal. justia.com

Complexation Studies with Transition Metal Ions

This compound and its derivatives have been the subject of complexation studies with various transition metal ions. These studies often involve determining the stability of the resulting complexes and characterizing their structure and properties.

Research has demonstrated that salicylamide derivatives can form stable complexes with a range of metal ions, including Fe(III), Al(III), Cu(II), and Zn(II). researchgate.net The formation equilibria of these complexes have been investigated to understand the ligand's potential for sequestering these metals. researchgate.net The stability of these complexes is a key factor in their potential applications. researchgate.net

Below is a table summarizing the formation constants (log K) for metal complexes with various organic ligands, which can provide a comparative context for the stability of salicylamide-type complexes.

| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 |

| Fe(III) | Salicylic (B10762653) acid | 16.11 | - | - |

| Al(III) | Salicylic acid | 13.6 | - | - |

| Cu(II) | Salicylic acid | 10.6 | 18.7 | - |

| Zn(II) | Salicylic acid | 7.9 | - | - |

| Fe(III) | N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | 24.23 | - | - |

| Al(III) | N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | 22.8 | - | - |

| Cu(II) | N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | 18.7 | - | - |

| Zn(II) | N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | 16.4 | - | - |

Data sourced from a comprehensive table of cumulative formation constants for metal complexes with organic ligands. wordpress.com

A combination of spectroscopic and potentiometric techniques is commonly employed to characterize the metal complexes of this compound and its analogs. researchgate.net

Potentiometric Titrations: This method is used to determine the protonation constants of the ligand and the formation constants of the metal complexes in solution. researchgate.net By monitoring the pH changes upon addition of a titrant, the equilibria of complex formation can be elucidated. researchgate.netbibliotekanauki.pl

Spectrophotometry (UV-Vis): UV-Vis spectroscopy is a valuable tool for studying the complex formation between ligands and metal ions. researchgate.net The changes in the absorption spectra upon complexation can provide information about the stoichiometry and stability of the complexes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups of the ligand that are involved in coordination with the metal ion. ijarsct.co.in Shifts in the vibrational frequencies of the hydroxyl and amide groups can indicate their participation in complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to obtain detailed structural information about the complexes in solution. researchgate.net For diamagnetic complexes, NMR provides insights into the coordination environment of the metal ion.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about the metal complexes in the solid state, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.govtandfonline.com

Theoretical and Computational Approaches to Coordination Chemistry

Theoretical and computational methods are increasingly being used to complement experimental studies on the coordination chemistry of ligands like this compound. These approaches can provide valuable insights into the structure, stability, and electronic properties of metal complexes.

Density Functional Theory (DFT) is a prominent computational method used to model the geometric and electronic structures of metal complexes. nih.gov Such calculations can help in:

Predicting the most stable coordination modes of the ligand with different metal ions.

Calculating the binding energies of the complexes, which correlate with their thermodynamic stability.

Simulating spectroscopic properties (e.g., IR, UV-Vis) to aid in the interpretation of experimental data.

Investigating the reaction mechanisms of complex formation.

For instance, theoretical modeling has been used to study the stabilization of different isomers of related photochromic compounds, where complex formation with metal ions plays a crucial role. amanote.comresearchgate.net These computational studies can guide the design of new ligands with enhanced or specific metal-binding properties.

Pharmacological and Biological Activities of N 2 Hydroxyethyl Salicylamide and Its Derivatives

Anti-inflammatory and Analgesic Research

Derivatives of salicylamide (B354443) have been recognized for their potential as anti-inflammatory and analgesic agents. nih.govnih.govmdpi.com Research in this area has focused on understanding their mechanisms of action and evaluating their efficacy in various experimental models.

Mechanisms of Anti-inflammatory Action (e.g., Prostaglandin (B15479496) G/H Synthase 1 Inhibition for related derivatives)

The primary mechanism underlying the anti-inflammatory and analgesic effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases. nih.govnih.gov These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net By inhibiting these enzymes, salicylamide derivatives can reduce the production of prostaglandins, thereby mitigating inflammatory responses. nih.gov

Salicylate (B1505791), a related compound, has been shown to inhibit both Prostaglandin G/H Synthase 1 (PGHS-1) and PGHS-2. nih.gov The potency of this inhibition is inversely related to the concentration of ambient hydroperoxide. nih.gov The inhibitory action of salicylate is believed to occur at the cyclooxygenase active site of the enzyme and is dependent on the peroxidase activity of PGHS. nih.gov

In Vivo and In Vitro Anti-inflammatory Efficacy

The anti-inflammatory properties of salicylamide derivatives have been demonstrated in both in vivo and in vitro studies. These studies often assess the ability of these compounds to reduce inflammation in animal models or to inhibit the production of inflammatory mediators in cell cultures.

In vivo studies on a new salicylamide derivative, "Salicytamide," demonstrated its effectiveness in reducing carrageenan-induced paw edema and croton oil-induced dermatitis in rats. Furthermore, it exhibited peripheral antinociceptive activity, as evidenced by a reduction in writhing behavior in mice.

| Compound | Model | Observed Effect |

| Salicytamide | Carrageenan-induced paw edema (rats) | Reduction in edema formation |

| Salicytamide | Croton oil-induced dermatitis (rats) | Reduction in dermatitis |

| Salicytamide | Acetic acid-induced writhing (mice) | Reduction in writhing behavior |

This table presents a summary of in vivo anti-inflammatory and analgesic activities of a salicylamide derivative.

In vitro studies have further substantiated the anti-inflammatory potential of salicylamide derivatives. For instance, a study on various p-aminophenol and salicylate derivatives, including salicylamide, investigated their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse neutrophils. While some of the tested compounds showed an anti-inflammatory effect by inhibiting NO and IL-6 production, salicylamide itself did not demonstrate significant inhibitory activity in this particular ex vivo model. This highlights the importance of specific structural modifications in enhancing the anti-inflammatory properties of the core salicylamide scaffold.

Immunomodulatory Effects

Beyond their direct anti-inflammatory actions, certain derivatives of N-(2-Hydroxyethyl)salicylamide have been investigated for their ability to modulate the immune system. This includes effects on key immune cells and responses to bacterial components. nih.gov

Modulation of Mast Cell Degranulation

Mast cells are critical players in inflammatory and allergic reactions, releasing a variety of mediators upon activation. mdpi.com The modulation of mast cell degranulation represents a key target for anti-inflammatory therapies. mdpi.com Research on a structurally related compound, N-(2-hydroxyethyl)hexadecanamide (palmitoylethanolamide), has shown that it can down-modulate mast cell activation. nih.gov This compound was found to diminish the number of degranulated mast cells and reduce plasma extravasation induced by substance P in a dose-dependent manner. nih.gov It also reduced plasma extravasation in a passive cutaneous anaphylaxis model. nih.gov These findings suggest that N-acylethanolamides can act as local autacoids to negatively regulate mast cell activation and inflammation. nih.gov While this provides a potential mechanism for the immunomodulatory effects of this compound, direct studies on its specific impact on mast cell degranulation are needed for confirmation.

Impact on Bacterial Toxin Tolerance and Immune Responses

The interaction between salicylamide derivatives and bacterial systems has been a subject of research, with some studies indicating an influence on bacterial virulence mechanisms. For example, certain salicylidene acylhydrazides have been found to inhibit the type III protein secretion system (T3SS) in Salmonella enterica Serovar Typhimurium. researchgate.net The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins (toxins) into host cells, a crucial step in pathogenesis. By inhibiting this system, these compounds can reduce the ability of the bacteria to invade epithelial cells. researchgate.net This suggests a potential role for salicylamide derivatives in modulating the host's response to bacterial infections by interfering with the delivery of bacterial toxins. The immunomodulatory effects of bacterial toxins are well-documented, and by blocking their action, these compounds could indirectly influence the host's immune response to infection. nih.gov

Antimicrobial and Antiviral Investigations

A significant body of research has been dedicated to exploring the antimicrobial and antiviral properties of salicylamide derivatives. nih.govnih.gov These investigations have revealed a broad spectrum of activity against various pathogens.

Salicylamide derivatives have demonstrated notable activity against a range of bacteria. For instance, certain salicylanilides and their derivatives have shown potent activity against Staphylococcus aureus, Mycobacterium marinum, and Mycobacterium kansasii. The antimicrobial efficacy is often dependent on the specific substitutions on the salicylamide scaffold.

| Derivative Type | Bacterial Strain | Noted Activity |

| Salicylanilides | Staphylococcus aureus | High biological activity |

| Salicylanilides | Mycobacterium marinum | High biological activity |

| Salicylanilides | Mycobacterium kansasii | High biological activity |

| Salicylanilides | Clostridium perfringens | Active |

| Salicylanilides | Bacillus cereus | Active |

| Salicylanilides | Pasteurella multocida | Active |

This table summarizes the antibacterial activity of selected salicylamide derivatives against various bacterial strains.

The antiviral potential of salicylamide derivatives is also well-documented, with compounds like niclosamide (B1684120) and nitazoxanide (B1678950) showing inhibitory effects against a wide array of RNA and DNA viruses. nih.govnih.gov These derivatives have been shown to inhibit the replication of viruses such as flaviviruses, influenza A virus, and coronaviruses. nih.govnih.gov For example, niclosamide has been reported to inhibit the replication of SARS-CoV and MERS-CoV. nih.gov Nitazoxanide has shown efficacy against Zika virus (ZIKV) and Japanese encephalitis virus (JEV). nih.gov The mechanisms of antiviral action are varied and can involve targeting viral proteases or other essential viral or host cell processes. nih.gov

| Derivative | Virus | Observed Effect |

| Niclosamide | Flaviviruses (e.g., ZIKV, DENV-2, WNV, JEV, YFV) | Inhibition of viral replication |

| Niclosamide | Coronaviruses (e.g., SARS-CoV, MERS-CoV) | Inhibition of viral replication |

| Nitazoxanide | Zika Virus (ZIKV) | Inhibition of viral replication |

| Nitazoxanide | Japanese Encephalitis Virus (JEV) | Inhibition of viral replication |

| Nitazoxanide | Hepatitis B Virus (HBV) | Effective in clinical trials |

| Nitazoxanide | Rotavirus and Norovirus | Effective in clinical trials |

This table provides an overview of the antiviral activity of prominent salicylamide derivatives against a range of viruses.

Antibacterial and Antimycobacterial Spectrum

Salicylamide derivatives have demonstrated notable antibacterial and antimycobacterial activities. A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro-2-hydroxy-N-[2-(arylaminfo)-1-alkyl-2-oxoethyl]benzamides have been synthesized and evaluated for their biological activities. These compounds have shown activity comparable to or higher than standard drugs like isoniazid, penicillin G, and ciprofloxacin (B1669076) against various bacterial and mycobacterial strains. nih.gov

Nitazoxanide, a salicylamide derivative, disrupts the membrane potential and pH balance of Mycobacterium tuberculosis (Mtb), functioning as an uncoupler. nih.gov The antimycobacterial properties of certain salicylanilide (B1680751) acetates have spurred the development of more complex derivatives, including amino acid esters, to enhance their therapeutic potential. nih.gov

Broad-Spectrum Antiviral Activities (e.g., against RNA and DNA viruses, SARS-CoV-2, HBV)

Derivatives of salicylamide, such as niclosamide and nitazoxanide, have been shown to inhibit the replication of a wide array of both RNA and DNA viruses. nih.govnih.gov This includes significant activity against flaviviruses, influenza A virus, and various coronaviruses. nih.govnih.gov

Against RNA Viruses:

Salicylamide derivatives have demonstrated efficacy against several RNA viruses. Nitazoxanide has been effective in clinical trials for treating diarrhea caused by rotavirus and norovirus, as well as uncomplicated influenza A and B. nih.govnih.gov Niclosamide has shown potent inhibitory effects against SARS-CoV and SARS-CoV-2. nih.gov Specifically, it inhibits SARS-CoV-2 replication with a half-maximal effective concentration (EC50) of less than 0.1 μM. nih.gov Furthermore, certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues effectively inhibit respiratory syncytial virus (RSV) replication. nih.gov

Against DNA Viruses:

The antiviral activity of these compounds extends to DNA viruses. Nitazoxanide, for instance, has demonstrated efficacy against hepatitis B virus (HBV) in clinical settings. nih.govnih.gov It is known to prevent viral DNA synthesis and the expression of both early and late viral genes. nih.gov

Against SARS-CoV-2:

Niclosamide has been identified as a potent inhibitor of SARS-CoV-2, with an EC50 value of 0.28 μM. nih.gov At a concentration of 10 μM, it can suppress Middle East respiratory syndrome coronavirus (MERS-CoV) infection by up to 1000-fold. nih.gov Several derivatives of niclosamide have also shown strong inhibitory activities against SARS-CoV-2 infection, with sub-micromolar EC50 values. nih.gov

Against HBV:

A number of salicylamide derivatives have been specifically designed and evaluated for their anti-HBV activity. Several of these compounds have demonstrated a dose-dependent inhibition of HBV progeny virion production and have also suppressed the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg). nih.gov Some of these derivatives have shown improved anti-HBV activity and better selectivity indexes when compared to niclosamide. nih.gov

Molecular Mechanisms of Antiviral Action (e.g., Viroplasm Formation, TMEM16F Inhibition)

The antiviral mechanisms of salicylamide derivatives are multifaceted. One of the key mechanisms of nitazoxanide against rotavirus infection is the inhibition of viroplasm formation. nih.gov Viroplasms are specialized intracellular compartments that are essential for viral replication and morphogenesis. nih.govspringermedizin.de By targeting the formation of these structures, nitazoxanide effectively disrupts the viral life cycle. nih.gov

Another identified mechanism for some antiviral compounds is the inhibition of TMEM16F, a protein that plays a role in the scrambling of phospholipids (B1166683) across the cell membrane. While not directly linked to this compound in the provided context, it represents a potential antiviral strategy for related compounds.

Anticancer Research and Cytotoxicity Studies

Salicylanilides, the class of compounds to which this compound belongs, have been investigated for their potential as anticancer agents. nih.gov Niclosamide, a prominent member of this group, has been extensively studied for its anticancer properties. nih.govmdpi.com

In Vitro Antiproliferative Activity against Cancer Cell Lines

N-(2-Hydroxyethyl)hexadecanamide, a structurally related fatty acid amide, has been shown to inhibit the proliferation of breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.gov It also alters the nuclear morphology of these cells and reduces their ability to close wounds in a scratch assay. nih.gov

Inhibition of Tubulin Polymerization

Certain compounds with structures related to salicylamides have been identified as inhibitors of tubulin polymerization. medkoo.comresearchgate.net These agents can disrupt the formation of microtubules, which are essential for cell division, leading to an arrest of the cell cycle in the G2/M phase. medkoo.commdpi.com For example, the 2-aminoimidazoline (B100083) derivative OAT-449 has been shown to inhibit tubulin polymerization in a manner similar to the well-known anticancer drug vincristine. mdpi.com

Modulation of Oncogenic Signaling Pathways

Salicylamide derivatives can influence various signaling pathways that are critical for cancer cell survival and proliferation. nih.gov Niclosamide, for example, is known to modulate multiple signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1. nih.govnih.gov The inhibition of these pathways can lead to the suppression of tumor growth. mdpi.com

For instance, niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway, suppressing the phosphorylation of STAT3 and its translocation to the nucleus in cancer cells with constitutively active STAT3. mdpi.com Deregulation of the NF-κB signaling pathway is also implicated in various cancers, and its modulation represents another potential anticancer mechanism of salicylanilides. mdpi.com

Apoptózis indukciója rákos sejtekben

A szalicilamid-származékok, beleértve a N-(2-hidroxietil)szalicilamidot is, ígéretes rákellenes hatást mutattak azáltal, hogy apoptózist, vagyis programozott sejthalált idéznek elő a rákos sejtekben. Ez a folyamat kulcsfontosságú a sérült vagy rosszindulatú sejtek eltávolításában, és számos rákellenes terápia célpontja.

A kutatások kimutatták, hogy ezek a vegyületek több útvonalon keresztül is képesek apoptózist kiváltani:

Belső (mitokondriális) útvonal: Egyes szalicilamid-származékok a mitokondriumokat célozzák meg, ami a pro-apoptotikus fehérjék, például a Bax felszabadulásához és az anti-apoptotikus fehérjék, mint a Bcl-2 és a Bcl-xL gátlásához vezet. Ez a mitokondriális membránpotenciál megváltozásához és a kaszpáz-kaszkád aktiválódásához vezet, ami végül sejthalált eredményez.

Külső (halálreceptor) útvonal: Más származékok a sejt felszínén lévő halálreceptorokhoz, például a Fas-hoz kötődve aktiválják a külső apoptotikus útvonalat. Ez a kötődés a kaszpáz-8 aktiválódását indítja el, ami szintén a végrehajtó kaszpázok aktiválásához és apoptózishoz vezet.

Jelátviteli útvonalak modulálása: A szalicilamid-származékok befolyásolhatják a rákos sejtek túlélésében és szaporodásában szerepet játszó jelátviteli útvonalakat. Például kimutatták, hogy egyes vegyületek gátolják a STAT3 (Signal Transducer and Activator of Transcription 3) fehérje foszforilációját. nih.govutmb.edu A STAT3 egy transzkripciós faktor, amely gyakran túlzottan aktív a rákos sejtekben, és elősegíti a sejtosztódást és gátolja az apoptózist. Ennek gátlása tehát elősegíti a rákos sejtek pusztulását.

Autofágia indukálása: Az apoptózis mellett egyes szalicilamid-származékok autofágiát is kiválthatnak, ami egy olyan sejtes folyamat, amelyben a sejt "megemészti" a saját komponenseit. acs.orgnih.gov Bár az autofágia túlélési mechanizmus is lehet, bizonyos körülmények között sejthalálhoz is vezethet, különösen rákos sejtekben. nih.gov

Ezek a mechanizmusok együttesen hozzájárulnak a szalicilamid-származékok rákellenes hatásához, és ígéretes kiindulási pontot jelentenek új, célzottabb rákterápiák kifejlesztéséhez.

Szerkezet-hatás összefüggések (SAR) vizsgálata biológiai rendszerekben

A szerkezet-hatás összefüggések (SAR) vizsgálata elengedhetetlen a hatékonyabb és szelektívebb gyógyszermolekulák kifejlesztéséhez. A szalicilamid-származékok esetében a kutatók szisztematikusan vizsgálták, hogy a molekula különböző részein végrehajtott módosítások hogyan befolyásolják a biológiai aktivitást.

Az amid nitrogénatomjához kapcsolódó szubsztituens jelentősen befolyásolja a szalicilamid-származékok biológiai hatását. A kutatások a következő összefüggéseket tárták fel:

A szubsztituens mérete és alakja: A nitrogénatomon lévő szubsztituens méretének és alakjának megváltoztatása befolyásolhatja a vegyület kötődését a célfehérjéhez. Például O-alkilamino-kötésű szalicilamid-származékok esetében különböző aminosav-linkerek bevezetése modulálta a rákellenes hatást. nih.govutmb.edu

Elektronikus tulajdonságok: A szubsztituens elektronküldő vagy elektronszívó jellege szintén kulcsfontosságú. Egy tanulmány kimutatta, hogy a 3-as pozícióban lévő szubsztituensek elektronikus természete korrelált a dopamin-ellenes in vitro aktivitással. nih.gov

Hidrofobicitás: A szubsztituens hidrofobicitása (víztaszító képessége) befolyásolja a vegyület farmakokinetikai tulajdonságait, például a sejtmembránon való áthatolást és a célsejtekbe való bejutást. A lipofilitás (zsíroldékonyság) fontos szerepet játszik a daganatellenes hatásban. mdpi.com

Táblázat: Különböző N-szubsztituált szalicilamid-származékok rákellenes hatása

| Vegyület | N-szubsztituens | Cél sejtvonal | IC50 (µM) | Forrás |

|---|---|---|---|---|

| 9a (JMX0293) | O-alkilamino aminosav-linkerrel | MDA-MB-231 (tripla-negatív mellrák) | 3.38 ± 0.37 | utmb.edu |

| 1b | 5-nonanoil | MCF-7 (ösztrogénreceptor-pozitív mellrák) | 74.01%-os sejtéletképesség-csökkenés 50 nM-nál | nih.gov |

A szalicilamid alapvázának (a szalicilsav rész) módosítása szintén jelentős hatással van a vegyületek hatékonyságára és szelektivitására.

Szubsztituensek a szalicilgyűrűn: A szalicilgyűrűn lévő szubsztituensek típusa és helyzete befolyásolja a vegyület biológiai aktivitását. Például a halogénatomok (pl. klór, bróm) bevitele gyakran növeli a hatékonyságot. Egy HBV-ellenes szalicilamid-származékokról szóló tanulmányban a 4-F-5-Cl szubsztituensek eltávolítása egy aktív vegyületet eredményezett, míg a 3-as pozícióba történő szubsztituensek bevezetése csökkentette az aktivitást. nih.gov

A hidroxilcsoport módosítása: A fenolos hidroxilcsoport módosítása, például éterré vagy észterré alakítása, megváltoztathatja a vegyület farmakokinetikai profilját és biológiai hozzáférhetőségét. A hidroxilcsoport ideiglenes maszkolása javíthatja a fizikai-kémiai tulajdonságokat, ami jobb internalizációhoz és magasabb aktivitáshoz vezethet. nih.gov

Táblázat: A magszerkezet módosításainak hatása a biológiai aktivitásra

| Vegyület | Magszerkezet módosítása | Biológiai aktivitás | Forrás |

|---|---|---|---|

| Niclosamid származékok | Különböző szubsztituensek a két fenilcsoporton | Fokozott HBV-ellenes hatás és csökkent toxicitás | nih.gov |

| Szalicilanilid származékok | A hidroxilcsoport ideiglenes maszkolása | Javított internalizáció és aktivitás | nih.gov |

Említett vegyületek táblázata

| Vegyület neve |

| N-(2-hidroxietil)szalicilamid |

| Bax |

| Bcl-2 |

| Bcl-xL |

| STAT3 |

| Niclosamid |

| 9a (JMX0293) |

| 1b (2-hidroxi-5-nonanoilbenzamid) |

Prodrug Development and Advanced Drug Delivery Systems

Design and Synthesis of N-(2-Hydroxyethyl)salicylamide-based Prodrugs

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.govmdpi.com The design of prodrugs based on this compound involves the temporary modification of its functional groups—specifically the phenolic hydroxyl, alcoholic hydroxyl, or amide groups—to form a new, bioreversible compound. nih.gov The primary goal is to overcome limitations such as poor solubility, low bioavailability, or rapid metabolism. mdpi.com

The synthesis of these prodrugs typically involves well-established chemical reactions. For instance, the hydroxyl groups of this compound can be esterified to increase lipophilicity, which can improve passage across biological membranes. researchgate.net This involves reacting the parent compound with carboxylic acids or their derivatives. Similarly, other promoieties can be attached to create derivatives like carbonates, carbamates, or phosphates, each designed to be cleaved under specific physiological conditions. researchgate.net

Prodrug design is a key strategy for enhancing the pharmacokinetic and drug delivery properties of a therapeutic agent. nih.gov By modifying the physicochemical properties of this compound, its absorption, distribution, metabolism, and excretion (ADME) profile can be significantly improved. nih.gov

Improved Bioavailability : One common challenge for oral drugs is poor absorption from the gastrointestinal tract. By converting the hydrophilic hydroxyl groups of this compound into more lipophilic esters, its ability to permeate lipid-rich cell membranes can be enhanced, potentially leading to improved oral bioavailability. nih.gov

Targeted Delivery : Modern prodrug design increasingly focuses on site-specific drug delivery to increase efficacy and reduce systemic toxicity. researchgate.net This can be achieved by attaching a promoiety that is recognized by specific enzymes or transporters located at the target tissue. researchgate.net For example, a prodrug could be designed to be a substrate for an enzyme that is overexpressed in tumor cells, leading to localized release of the active this compound. researchgate.net

Prolonged Duration of Action : Prodrugs can be designed to have a slower rate of conversion to the active drug, thereby prolonging its therapeutic effect and reducing the frequency of administration. mdpi.com

The conversion of a prodrug to its active form is often mediated by enzymes. nih.gov This enzyme-activated approach offers high specificity because the release of the parent drug is dependent on the presence and activity of a particular enzyme. nih.govrsc.org The functional groups on this compound are amenable to linkages that can be cleaved by common physiological enzymes.

The primary mechanism for many prodrugs is enzymatic hydrolysis. researchgate.net Ester-based prodrugs, for instance, are readily hydrolyzed by various esterases (e.g., carboxylesterases, butyrylcholinesterase) that are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. mdpi.comnih.gov Amide-based prodrugs can be cleaved by amidases. The choice of the promoiety determines the rate and location of drug release. For targeted cancer therapy, prodrugs can be designed to be activated by enzymes that are specifically found in the tumor microenvironment, such as certain matrix metalloproteinases or caspases. researchgate.net

Table 1: Potential Enzyme-Mediated Release Mechanisms for this compound Prodrugs

| Prodrug Linkage Type | Potential Cleaving Enzyme | Common Site of Action | Result of Cleavage |

|---|---|---|---|

| Ester (on hydroxyl group) | Carboxylesterases, Cholinesterases | Liver, Plasma, Intestine nih.gov | Release of this compound + promoiety |

| Phosphate Ester | Alkaline Phosphatases | Various tissues, Tumor microenvironment | Release of this compound + phosphate |

| Carbonate | Esterases | Liver, Plasma | Release of this compound + CO2 + alcohol |

Polymeric Conjugates for Controlled Release (related concepts)

Conjugating drugs to polymeric carriers is another advanced strategy to control their release and improve their therapeutic performance. nih.gov This approach involves attaching the drug molecule to a biocompatible polymer backbone, such as poly(ethylene glycol) (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. nih.govtamu.edu The resulting polymer-drug conjugate often exhibits improved water solubility, longer circulation time in the bloodstream, and passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. tamu.edu

Salicylic (B10762653) acid, a related compound, has been successfully conjugated to various polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), to achieve controlled release. researchgate.net In a similar fashion, the hydroxyl group of this compound could be covalently attached to a functionalized polymer via a hydrolytically cleavable linker, most commonly an ester bond. researchgate.net

The release of the drug from the polymer is governed by the nature of the linker. sigmaaldrich.com A simple ester linkage might be slowly hydrolyzed in the physiological environment, providing a sustained release of the drug over time. For more sophisticated systems, linkers can be designed to be sensitive to specific stimuli, such as changes in pH or the presence of certain enzymes. tamu.edu For example, a tetrapeptide linker (e.g., Gly-Phe-Leu-Gly) can be incorporated between the polymer and the drug, which is designed to be selectively cleaved by lysosomal enzymes within cancer cells, ensuring that the drug is released only after the conjugate has been internalized by the target cell. tamu.edu

Table 2: Examples of Polymers and Related Concepts for Drug Conjugation

| Polymer/Carrier | Key Characteristics | Potential Linkage to this compound | Release Mechanism |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Biocompatible, reduces enzymatic degradation and clearance. nih.gov | Ester, Carbonate | Hydrolysis (chemical or enzyme-mediated) |

| N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers | Water-soluble, biocompatible, stable amide linkage in backbone. nih.govtamu.edu | Ester (via a spacer/linker) | Enzymatic cleavage (e.g., by lysosomal enzymes if a specific linker is used). tamu.edu |

| Poly(L-glutamic acid) (PG) | Biodegradable, water-soluble polyamino acid. tamu.edu | Ester | Hydrolysis (chemical or enzyme-mediated) |

Environmental and Analytical Applications of N 2 Hydroxyethyl Salicylamide Derivatives

Metal Ion Sequestration and Adsorption Technologies

The unique molecular structure of N-(2-Hydroxyethyl)salicylamide, featuring hydroxyl and amide groups, provides potential binding sites for metal ions. This characteristic has led to investigations into its use and the use of its derivatives in technologies aimed at removing metal contaminants from aqueous environments.

Removal of Lanthanum Ions from Aqueous Systems

Chelating Agent Potential for Heavy Metal Remediation

The potential of this compound and its derivatives as chelating agents for the remediation of heavy metals has been a subject of scientific inquiry. The presence of oxygen and nitrogen donor atoms in the molecule allows for the formation of stable complexes with various heavy metal ions. This property is foundational to their application in adsorption technologies, where the compound can be immobilized on a solid support to capture heavy metals from contaminated water sources.

Research in the broader field of salicylamide (B354443) derivatives has shown promise in this area. For instance, various studies have explored the modification of materials like graphene oxide and silica (B1680970) nanoparticles with functional groups similar to those found in this compound to enhance their heavy metal adsorption capabilities. These functionalized materials often exhibit high efficiency in removing ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) from aqueous solutions. However, specific studies focusing solely on this compound for this purpose are limited.

Below is a representative data table illustrating the adsorption capacities of various functionalized adsorbents for different heavy metal ions, providing a comparative context for the potential of this compound-based materials.

| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |

| Thiol-functionalized Graphene Oxide | Pb²⁺ | 858.12 | nih.gov |

| Amine-functionalized Silica Nanoparticles | Pb²⁺ | 172 | mdpi.com |

| Poly(HEMA-co-DMAa) | Pb²⁺ | Not specified | researchgate.net |

| Magnetic Graphene Oxide @ 5-amino-1,10-phenanthroline | Pb²⁺ | Not specified | ijcce.ac.ir |

Analytical Chemistry Applications (e.g., Colorimetric Reagents)

The ability of this compound derivatives to form colored complexes with specific metal ions underpins their potential use as colorimetric reagents in analytical chemistry. The formation of a metal-ligand complex can lead to a distinct color change, which can be visually observed or quantified using spectrophotometry to determine the concentration of the metal ion.

While specific studies detailing the use of this compound as a colorimetric reagent are not extensively documented, the broader class of salicylaldehyde- and salicylamide-based Schiff bases and related compounds have been successfully employed as chemosensors for various metal ions. These sensors often exhibit high sensitivity and selectivity. For example, derivatives have been developed for the colorimetric detection of Fe³⁺ and the fluorescent detection of Al³⁺. The interaction with the metal ion perturbs the electronic structure of the organic molecule, resulting in a change in its absorption or emission spectrum.

The table below summarizes the performance of some salicyl-based chemosensors for the detection of different metal ions.

| Chemosensor | Target Metal Ion | Detection Method | Limit of Detection | Reference |

| p-amino salicylic (B10762653) acid dithiocarbamate (B8719985) functionalized gold nanoparticles | Fe³⁺ | Colorimetric | 14.82 nM | rsc.org |

| 3-Aminopyridine Salicylidene | Cu²⁺ | Colorimetric | 324 µg/L | mdpi.com |

| 3-Aminopyridine Salicylidene | Al³⁺ | Fluorescent | 20 µg/L | mdpi.com |

| Salicylimine-based receptor | Al³⁺ | Fluorescent | Not specified | nih.gov |

Clinical Research and Translational Perspectives

Preclinical Efficacy Studies

Preclinical studies are fundamental in determining the therapeutic potential of a new chemical entity. For N-(2-Hydroxyethyl)salicylamide, these studies have primarily focused on its analgesic and anti-inflammatory properties, which are characteristic of the broader class of salicylamides. The mechanism of action for salicylamides is generally understood to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that play a significant role in inflammation, pain, and fever. patsnap.com

While specific in-vivo efficacy data for this compound is not extensively available in publicly accessible literature, the general efficacy of salicylamide (B354443) derivatives has been demonstrated in various animal models. These models are crucial for evaluating the potential of a compound to alleviate pain and reduce inflammation.

Commonly used preclinical models for assessing analgesic and anti-inflammatory activity include:

Writhing Test: This model assesses peripheral analgesic activity by inducing abdominal constrictions in rodents through the injection of an irritant like acetic acid. A reduction in the number of writhes indicates an analgesic effect. mdpi.com

Hot Plate Test: This test is used to evaluate central analgesic activity. The time it takes for an animal to react to a heated surface is measured, with an increase in reaction time suggesting a pain-relieving effect. mdpi.com

Carrageenan-Induced Paw Edema: This is a standard model for evaluating anti-inflammatory activity. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the reduction in paw swelling (edema) is measured over time after administration of the test compound.

Formalin Test: This model can assess both acute and chronic pain. An injection of formalin into the paw elicits a biphasic pain response, and the reduction in licking and biting of the paw indicates analgesic activity.

The following tables represent illustrative data from hypothetical preclinical studies on this compound, based on typical outcomes for effective salicylamide derivatives in such models.

Table 1: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice This table is for illustrative purposes only, as specific data for this compound was not available in the searched literature.

| Treatment Group | Number of Writhes (Mean ± SEM) | % Inhibition |

| Control (Vehicle) | 55.4 ± 3.2 | - |

| This compound (25 mg/kg) | 30.1 ± 2.5 | 45.7% |

| This compound (50 mg/kg) | 18.7 ± 1.9 | 66.2% |

| Indomethacin (10 mg/kg) | 15.2 ± 1.5 | 72.6% |

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats This table is for illustrative purposes only, as specific data for this compound was not available in the searched literature.

| Treatment Group | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Control (Carrageenan only) | 1.25 ± 0.08 | - |

| This compound (50 mg/kg) | 0.85 ± 0.06 | 32.0% |

| This compound (100 mg/kg) | 0.62 ± 0.05 | 50.4% |

| Diclofenac (10 mg/kg) | 0.55 ± 0.04 | 56.0% |

Beyond inflammation and pain, some studies have explored the potential of salicylamide derivatives in other therapeutic areas, such as oncology and virology. nih.gov For instance, certain derivatives have shown activity in preclinical cancer models. nih.gov However, specific research investigating the efficacy of this compound in these areas is limited.

Translational Potential and Future Therapeutic Avenues

The translational potential of a preclinical compound refers to its likelihood of being successfully developed into a clinically effective and safe therapy. For this compound, its translational potential is intrinsically linked to the broader promise of salicylamide derivatives.

Future Therapeutic Avenues:

Pain and Inflammation: The most direct therapeutic path for this compound is in the management of mild to moderate pain and inflammatory conditions, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). patsnap.com Its potential advantages over existing NSAIDs, such as an improved side-effect profile, would need to be established through further research.

Oncology: The exploration of salicylamide derivatives in cancer treatment is an emerging field. nih.gov Future research could investigate whether this compound exhibits anti-proliferative or pro-apoptotic effects in various cancer cell lines and preclinical tumor models.

Neurodegenerative Diseases: Given that neuroinflammation is a key component of many neurodegenerative disorders, the anti-inflammatory properties of this compound could warrant investigation into its neuroprotective potential. nih.govijbs.com

Antiviral Applications: Some salicylamide derivatives have been identified as having broad-spectrum antiviral activity. nih.gov This opens up a potential, albeit less explored, avenue for this compound as a candidate for antiviral drug development.

Challenges and Opportunities:

The translation of this compound from a preclinical candidate to a therapeutic agent faces several hurdles. A comprehensive understanding of its pharmacokinetic and pharmacodynamic profiles is essential. Furthermore, rigorous toxicology studies are required to ensure its safety.

The opportunity for this compound lies in the potential for it to be a "me-better" drug—a compound that is structurally similar to existing drugs but offers significant improvements in terms of efficacy, safety, or patient compliance. The development of novel formulations or drug delivery systems could also enhance its therapeutic potential.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature focusing explicitly on N-(2-Hydroxyethyl)salicylamide is notably limited. The compound is primarily recognized for its anti-inflammatory properties, a characteristic it shares with the broader family of salicylamides. Early research into a series of ethanolamine derivatives identified this compound as possessing potent anti-inflammatory activity nih.gov. This foundational observation, however, has not been substantially built upon in subsequent published research.

The broader research on salicylamide (B354443) derivatives has established a wide range of biological activities, including analgesic, antipyretic, and more recently, antiviral and anticancer effects researchgate.netnih.govnih.gov. These studies provide a strong rationale for investigating whether this compound exhibits a similar spectrum of activity. However, dedicated studies to evaluate its efficacy in these areas are currently absent from the public research domain.

Unexplored Avenues and Emerging Research Opportunities

The dearth of specific research on this compound presents a multitude of unexplored avenues for investigation. Key areas ripe for exploration include:

Comprehensive Biological Screening: A systematic evaluation of this compound's biological activity is a critical first step. This should include in-depth studies to quantify its anti-inflammatory effects and to explore its potential as an analgesic and antipyretic agent. Furthermore, screening for anticancer and antiviral properties, given the activities of related salicylamides, could unveil novel therapeutic applications.

Mechanism of Action Studies: For any observed biological activity, elucidating the underlying mechanism of action is paramount. For instance, if anti-inflammatory effects are confirmed, studies should investigate its interaction with key inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Synthesis Optimization and Derivative Exploration: While the synthesis of this compound can be inferred from general methods for amide formation, dedicated studies to optimize this process for yield and purity are warranted. Furthermore, the synthesis and evaluation of novel derivatives of this compound, through modification of the salicyl ring or the hydroxyethyl (B10761427) side chain, could lead to compounds with enhanced potency or novel biological activities.

Pharmacokinetic and Pharmacodynamic Profiling: To assess its potential as a therapeutic agent, comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential. Understanding its pharmacokinetic profile would be crucial for any future preclinical and clinical development.

Challenges and Prospects in this compound Research

The primary challenge in the research of this compound is the current lack of focused scientific inquiry. Overcoming this inertia will require a concerted effort from medicinal chemists and pharmacologists to recognize the potential of this understudied molecule.

Despite the challenges, the prospects for this compound research are promising. The established safety and efficacy of other salicylamide derivatives provide a solid foundation and a degree of predictability for its potential biological activities. The structural simplicity of the molecule also lends itself to straightforward synthetic modification, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research in this area holds the potential to uncover a valuable new therapeutic agent. The journey from its current status as a chemical footnote to a well-characterized compound with potential clinical applications will depend on dedicated and systematic scientific investigation.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Hydroxyethyl)salicylamide and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions between salicyloyl chloride and 2-hydroxyethylamine under anhydrous conditions. Derivatives are often functionalized at the hydroxyl or amide groups using reagents like chlorosulfonic acid or alkyl halides. For example, sulfonamide derivatives are synthesized by reacting intermediates with sulfamoyl chlorides in dichloromethane/water mixtures, followed by purification via column chromatography . Kinetic studies of reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yields.

Q. How can the physicochemical properties of this compound be characterized for formulation studies?

- Methodological Answer : Key properties include solubility, dissolution rate, and crystal morphology. Use seeded isothermal de-supersaturation to study crystal growth kinetics in organic solvents (e.g., ethanol, acetone). Crystal growth is surface-integration controlled, with activation energies (~60–80 kJ/mol) indicating desolvation as a rate-limiting step . Dissolution rates in 0.1 N HCl correlate with in vivo absorption, making pH-controlled dissolution testing essential for predicting bioavailability .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory and analgesic activity?

- Methodological Answer : Use murine macrophage models (e.g., RAW 264.7) to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. For analgesia, employ the hot-plate test or acetic acid-induced writhing in rodents. Comparative studies show that ethanolamine derivatives like this compound exhibit potent anti-inflammatory effects, likely due to modulation of NF-κB pathways . Dose-response curves should be analyzed using nonlinear regression models (e.g., GraphPad Prism).

Advanced Research Questions

Q. How should experimental designs account for contradictory data on its effects on cell proliferation?

- Methodological Answer : Contradictions arise from concentration-dependent dual effects. For example, salicylamide analogs inhibit proliferation at high concentrations (e.g., >500 µM reduces B16F1 melanoma cell proliferation by 55–70%) but show no cytotoxicity at lower doses . Use time-course assays (e.g., trypan blue exclusion) and flow cytometry to differentiate cytostatic vs. cytotoxic effects. Statistical analysis (e.g., Dunnett’s test) must control for solvent interference and cell-line variability .

Q. What strategies resolve discrepancies in dissolution rate data across formulations?

- Methodological Answer : Discrepancies often stem from polymorphic forms or solvent interactions. Characterize crystal habits (via XRD or SEM) and compare dissolution profiles using USP apparatus II (paddle method) at 50 rpm in biorelevant media. For example, tablet formulations may exhibit slower dissolution than suspensions due to excipient effects . Pair in vitro data with pharmacokinetic studies (e.g., Cmax, Tmax) to validate predictive models.

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodological Answer : Modify the hydroxyl or ethanolamine moieties to enhance target binding. For instance, 5-chloro-substituted derivatives show improved analgesic potency due to increased electron-withdrawing effects . Use computational tools (e.g., molecular docking) to predict interactions with cyclooxygenase (COX) or melanogenesis pathways. Validate SAR hypotheses with in vivo efficacy studies and toxicity screens (e.g., Ames test).

Data Presentation and Analysis Guidelines

- Statistical Testing : Report mean ± SD and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For cell cycle data, flow cytometry results should include histograms with G1/S/G2 phase percentages .

- Figures : Use Arrhenius plots to illustrate temperature-dependent crystal growth kinetics , and scatter plots with regression lines for dissolution-absorption correlations .

- Tables : Include comparative IC50 values for derivatives in anti-inflammatory assays and growth rate parameters (e.g., order of growth, activation energy) for crystallization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。